4-(ethylsulfonyl)-2,6-dimethylmorpholine
Description
4-(Ethylsulfonyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a sulfonyl group (-SO₂-) attached to the morpholine ring at the 4-position, with an ethyl substituent on the sulfonyl group. The morpholine core is further substituted with methyl groups at the 2- and 6-positions. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and steric effects from the methyl substituents.
Molecular Formula: C₈H₁₇NO₃S Molecular Weight: ~207.07 g/mol (calculated based on structural components). Key Features:
- The 2,6-dimethyl substitution on the morpholine ring introduces steric hindrance, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
4-ethylsulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-4-13(10,11)9-5-7(2)12-8(3)6-9/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBUUYHUSMCDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307414 | |
| Record name | 4-(ethylsulfonyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57150-63-7 | |
| Record name | NSC191005 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(ethylsulfonyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-2,6-dimethylmorpholine typically involves the reaction of morpholine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Morpholine+Ethylsulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylsulfonyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(ethylsulfonyl)-2,6-dimethylmorpholine with structurally related morpholine derivatives:
Key Observations :
- Substituent Effects :
- Hydrophobic Groups (e.g., tert-butylphenyl in Fenpropimorph): Confer low solubility but enhance membrane permeability, critical for agrochemicals targeting fungal cell membranes .
- Polar Groups (e.g., ethylsulfonyl): Improve solubility, making the compound suitable for pharmaceutical formulations requiring aqueous compatibility.
Analytical Methods
- Spectrophotometry : Amorolfine is quantified using MBTH and 1,10-Phenanthroline complexes (λmax = 660 nm and 510 nm) . Similar methods could be adapted for the ethylsulfonyl analog.
- Chromatography : High-purity morpholine derivatives (e.g., 99% by UHPLC-MS) are achievable via column chromatography, as demonstrated for benzaldehyde-linked sulfonyl morpholines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
